

1-Boc-2-trimethylsilyl-indole chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1-Boc-2-trimethylsilyl-indole

Cat. No.: B586822

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An In-depth Technical Guide to 1-Boc-2-trimethylsilyl-indole

This technical guide provides a comprehensive overview of 1-Boc-2-trimethylsilyl-indole, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and its utility in further chemical transformations, tailored for researchers, scientists, and professionals in drug development.

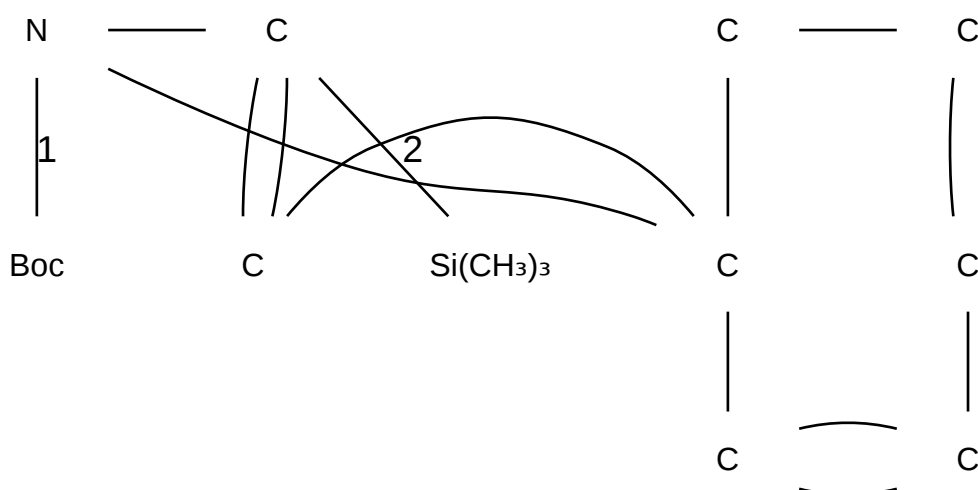
Chemical Structure and IUPAC Name

1-Boc-2-trimethylsilyl-indole is a derivative of indole, an aromatic heterocyclic organic compound.^[1] In this derivative, the hydrogen atom at the first position of the indole ring is substituted with a tert-butoxycarbonyl (Boc) protecting group, and the hydrogen at the second position is replaced by a trimethylsilyl (TMS) group.

IUPAC Name: tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate^{[2][3]}

Chemical Structure Diagram:

Chemical Structure of 1-Boc-2-trimethylsilyl-indole

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Caption: Chemical structure of 1-Boc-2-trimethylsilyl-indole.

Physicochemical Properties

The following table summarizes the key quantitative data for 1-Boc-2-trimethylsilyl-indole.

Property	Value	Reference
CAS Number	146337-49-7	[2]
Molecular Formula	C ₁₆ H ₂₃ NO ₂ Si	[2][3]
Molecular Weight	289.44 g/mol	[2][3]
Boiling Point	373.6 ± 34.0 °C (Predicted)	[2][3]
Density	1.00 ± 0.1 g/cm ³ (Predicted)	[2][3]
Appearance	Pale brown crystals	[3]

Experimental Protocols

The synthesis of 1-Boc-2-trimethylsilyl-indole is typically achieved through a two-step process starting from indole: protection of the indole nitrogen followed by directed lithiation and

silylation.

1. Synthesis of 1-Boc-indole

- Reaction: Indole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), to yield 1-Boc-indole.
- Detailed Methodology:
 - To a solution of indole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added 4-dimethylaminopyridine (0.1 equivalents).
 - Di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise to the solution at room temperature.
 - The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is concentrated under reduced pressure.
 - The residue is purified by flash column chromatography on silica gel to afford 1-Boc-indole.

2. Synthesis of 1-Boc-2-trimethylsilyl-indole

- Reaction: 1-Boc-indole undergoes deprotonation at the C2 position with a strong organolithium base, followed by quenching with trimethylsilyl chloride (TMSCl).
- Detailed Methodology:
 - A solution of 1-Boc-indole (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
 - tert-Butyllithium (1.2 equivalents, typically as a solution in pentane) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
 - Trimethylsilyl chloride (1.3 equivalents) is then added dropwise to the reaction mixture.

- The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
- The aqueous layer is extracted with diethyl ether or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-2-trimethylsilyl-indole.

Synthetic Utility and Logical Workflow

1-Boc-2-trimethylsilyl-indole is a versatile intermediate for the synthesis of more complex indole derivatives. The trimethylsilyl group at the C2 position can be readily transformed into other functional groups or used as a handle for cross-coupling reactions.



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Caption: Synthetic workflow for the preparation and functionalization of 1-Boc-2-trimethylsilyl-indole.

This workflow illustrates the conversion of indole to the target compound and its subsequent transformation into a 2-iodoindole derivative. This iodinated intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling shown, to introduce aryl or other substituents at the C2 position, highlighting the synthetic utility of 1-Boc-2-trimethylsilyl-indole in medicinal chemistry and materials science.

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